

Unveiling the Solid-State Architecture of 4-Phenylimidazole: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: 4-Phenylimidazole

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Cambridge, MA – November 30, 2025 – In a detailed exploration of the molecular world, this technical guide delves into the intricate crystal structure and supramolecular arrangement of **4-phenylimidazole**, a molecule of significant interest in medicinal chemistry and materials science. This document provides researchers, scientists, and drug development professionals with a comprehensive overview, including precise crystallographic data, detailed experimental protocols, and visualizations of its complex architecture.

Core Crystallographic Data

The foundational understanding of a molecule's function and potential applications is intrinsically linked to its solid-state structure. **4-Phenylimidazole** crystallizes in the monoclinic space group $P2_1/c$. A summary of its key crystallographic parameters, obtained from single-crystal X-ray diffraction, is presented below.

Parameter	Value
CCDC Number	170462
Empirical Formula	C ₉ H ₈ N ₂
Formula Weight	144.17
Crystal System	Monoclinic
Space Group	P2 ₁ /c
a (Å)	5.836 (1)
b (Å)	9.539 (2)
c (Å)	13.628 (3)
α (°)	90
β (°)	98.78 (3)
γ (°)	90
Volume (Å ³)	749.9 (3)
Z	4
Density (calculated) (Mg/m ³)	1.277
Absorption Coefficient (mm ⁻¹)	0.081
F(000)	304

Supramolecular Arrangement: The Role of Hydrogen Bonding

The supramolecular assembly of **4-phenylimidazole** in the crystalline state is predominantly governed by a robust network of intermolecular hydrogen bonds. The imidazole ring's N-H group acts as a hydrogen bond donor, while the unprotonated nitrogen atom of an adjacent molecule serves as the acceptor. This N-H...N interaction is a defining feature of the crystal packing.

The key hydrogen bond parameter is detailed in the following table:

D-H...A	d(D-H) (Å)	d(H...A) (Å)	d(D...A) (Å)	<(DHA) (°)
N1-H1...N2 ¹	0.86	1.92	2.782 (3)	175.0
Symmetry code: (i) -x+1, y+1/2, -z+1/2				

These hydrogen bonds link the molecules into infinite one-dimensional chains, which then pack in a herringbone fashion, driven by van der Waals interactions between the phenyl rings. This arrangement contributes to the overall stability of the crystal lattice.^[1]

Experimental Protocols

Synthesis of **4-Phenylimidazole**:

A common synthetic route to **4-phenylimidazole** involves the reaction of α -bromoacetophenone with an excess of formamide. The general procedure is as follows:

- A solution of α -bromoacetophenone (1 equivalent) in formamide (used as both reactant and solvent) is heated at 150-160 °C for several hours.
- The reaction mixture is then cooled to room temperature and poured into water.
- The aqueous solution is neutralized with a base, such as sodium bicarbonate, until a precipitate forms.
- The crude product is collected by filtration, washed with water, and dried.
- Purification is typically achieved by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by sublimation under reduced pressure to yield crystalline **4-phenylimidazole**.

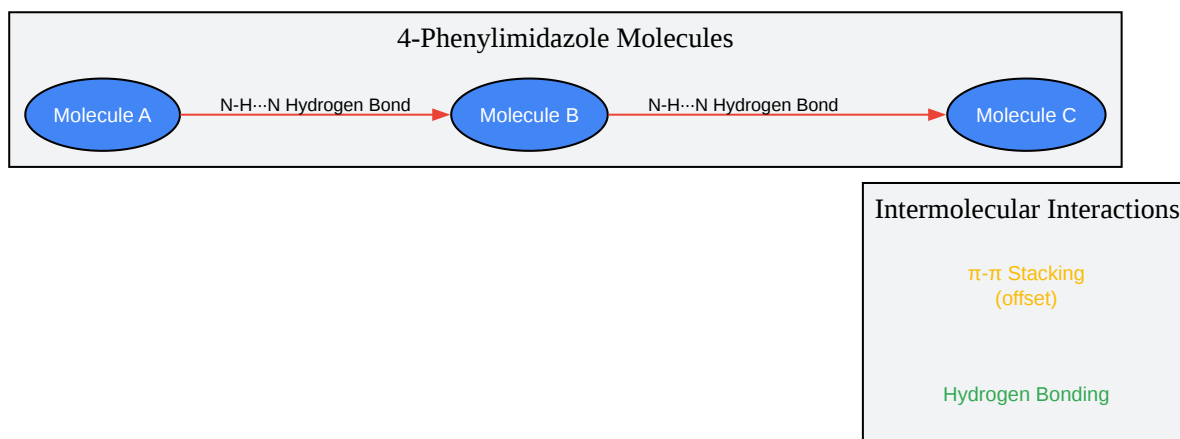
Single-Crystal X-ray Diffraction:

The determination of the crystal structure of **4-phenylimidazole** was carried out using single-crystal X-ray diffraction. A suitable single crystal was mounted on a diffractometer.

- Data Collection: X-ray intensity data were collected at a controlled temperature using graphite-monochromated Mo K α radiation ($\lambda = 0.71073 \text{ \AA}$).
- Structure Solution and Refinement: The structure was solved by direct methods and refined by full-matrix least-squares on F^2 . All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.

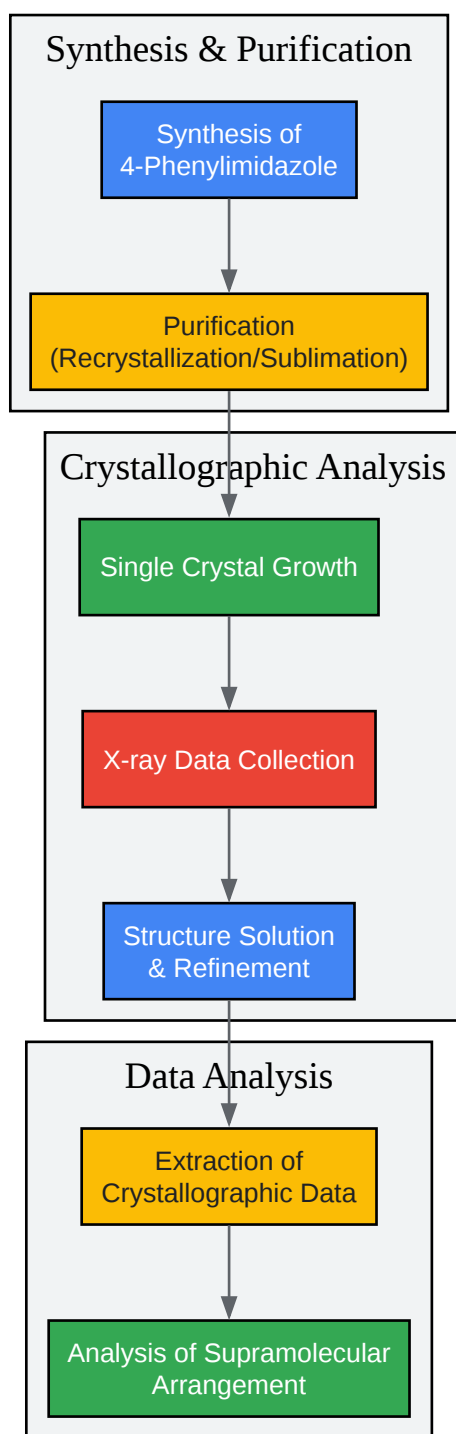
Visualizing the Supramolecular Architecture

To better understand the intermolecular connectivity and the overall experimental workflow, the following diagrams are provided.



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Supramolecular arrangement of **4-phenylimidazole**.



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Experimental workflow for structural elucidation.

This guide provides a foundational dataset and procedural overview for researchers working with **4-phenylimidazole**. The detailed understanding of its crystal structure and supramolecular

organization is paramount for the rational design of new pharmaceuticals and functional materials.

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References

- 1. Acta Crystallographica Section E-Structure Reports Online Impact Factor IF 2025|2024|2023 - BioxBio [bioxbio.com]
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